molecular formula C10H6N4 B14537916 1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile CAS No. 62144-59-6

1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile

Cat. No.: B14537916
CAS No.: 62144-59-6
M. Wt: 182.18 g/mol
InChI Key: WXVCBLBMGBHACU-UHFFFAOYSA-N
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Description

1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropene ring, which is a three-membered ring containing a double bond, making it highly strained and reactive. The presence of multiple nitrile groups further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile typically involves the reaction of 2-methylcycloprop-2-en-1-yl derivatives with suitable nitrile-containing reagents. One common method includes the use of 2-methylcycloprop-2-en-1-yl bromide, which undergoes nucleophilic substitution with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile involves its high reactivity due to the strained cyclopropene ring and multiple nitrile groups. These features enable the compound to participate in various chemical reactions, targeting specific molecular pathways and enzymes. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile is unique due to its combination of a strained cyclopropene ring and multiple nitrile groups. This combination imparts high reactivity and versatility, making it valuable for various scientific and industrial applications .

Properties

CAS No.

62144-59-6

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

1-(2-methylcycloprop-2-en-1-yl)ethane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C10H6N4/c1-7-2-9(7)10(5-13,6-14)8(3-11)4-12/h2,8-9H,1H3

InChI Key

WXVCBLBMGBHACU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC1C(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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